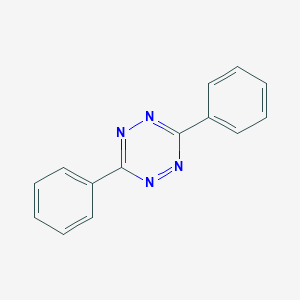![molecular formula C26H24N2O B188359 1H-Indole, 3,3'-[(4-methoxyphenyl)methylene]bis[2-methyl- CAS No. 33895-69-1](/img/structure/B188359.png)
1H-Indole, 3,3'-[(4-methoxyphenyl)methylene]bis[2-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Indole, 3,3'-[(4-methoxyphenyl)methylene]bis[2-methyl-'] is a synthetic compound that is widely used in scientific research. This compound is also known as bis(4-methoxybenzylidene)-2-methylindoline and is classified as an indole derivative. The compound is synthesized using a simple and efficient method and has several applications in scientific research.
Mecanismo De Acción
The mechanism of action of 1H-Indole, 3,3'-[(4-methoxyphenyl)methylene]bis[2-methyl-'] is not fully understood. However, it is believed that the compound interacts with metal ions through the formation of chelate complexes. The compound has also been shown to generate singlet oxygen upon irradiation, which can lead to the destruction of cancer cells.
Efectos Bioquímicos Y Fisiológicos
1H-Indole, 3,3'-[(4-methoxyphenyl)methylene]bis[2-methyl-'] has been shown to have several biochemical and physiological effects. The compound has been shown to induce cell death in cancer cells through the generation of singlet oxygen. Additionally, the compound has been shown to have antioxidant properties and can scavenge free radicals. The compound has also been shown to have antibacterial and antifungal properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1H-Indole, 3,3'-[(4-methoxyphenyl)methylene]bis[2-methyl-'] has several advantages for lab experiments. The compound is easy to synthesize and is readily available. The compound is also stable and can be stored for long periods of time. However, the compound has some limitations. The compound is not very soluble in water, which can limit its use in aqueous environments. Additionally, the compound can be toxic in high concentrations, which can limit its use in biological systems.
Direcciones Futuras
There are several future directions for the use of 1H-Indole, 3,3'-[(4-methoxyphenyl)methylene]bis[2-methyl-'] in scientific research. One potential direction is the use of the compound as a photosensitizer in photodynamic therapy for the treatment of cancer. Another potential direction is the use of the compound as a fluorescent probe for the detection of metal ions in biological systems. Additionally, the compound could be used as a ligand for the synthesis of metal complexes with potential applications in catalysis and material science.
Conclusion
In conclusion, 1H-Indole, 3,3'-[(4-methoxyphenyl)methylene]bis[2-methyl-'] is a synthetic compound that has several applications in scientific research. The compound is easy to synthesize and has several advantages for lab experiments. The compound has been shown to have several biochemical and physiological effects and has several potential future directions for use in scientific research.
Métodos De Síntesis
The synthesis of 1H-Indole, 3,3'-[(4-methoxyphenyl)methylene]bis[2-methyl-'] is a simple and efficient process. The compound is synthesized using a one-pot reaction between 2-methylindole and 4-methoxybenzaldehyde in the presence of a catalytic amount of acetic acid. The reaction is carried out at room temperature and the product is obtained in good yield after purification.
Aplicaciones Científicas De Investigación
1H-Indole, 3,3'-[(4-methoxyphenyl)methylene]bis[2-methyl-'] has several applications in scientific research. The compound is commonly used as a fluorescent probe for the detection of metal ions such as copper and iron. The compound has also been used as a photosensitizer in photodynamic therapy for the treatment of cancer. Additionally, the compound has been used as a ligand for the synthesis of metal complexes with potential applications in catalysis and material science.
Propiedades
Número CAS |
33895-69-1 |
|---|---|
Nombre del producto |
1H-Indole, 3,3'-[(4-methoxyphenyl)methylene]bis[2-methyl- |
Fórmula molecular |
C26H24N2O |
Peso molecular |
380.5 g/mol |
Nombre IUPAC |
3-[(4-methoxyphenyl)-(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole |
InChI |
InChI=1S/C26H24N2O/c1-16-24(20-8-4-6-10-22(20)27-16)26(18-12-14-19(29-3)15-13-18)25-17(2)28-23-11-7-5-9-21(23)25/h4-15,26-28H,1-3H3 |
Clave InChI |
BCOAQHQEKHGLOY-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=CC=CC=C2N1)C(C3=CC=C(C=C3)OC)C4=C(NC5=CC=CC=C54)C |
SMILES canónico |
CC1=C(C2=CC=CC=C2N1)C(C3=CC=C(C=C3)OC)C4=C(NC5=CC=CC=C54)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(2,3-dimethyl-1H-indol-1-yl)-3-[(4-iodophenyl)amino]propan-2-ol](/img/structure/B188279.png)
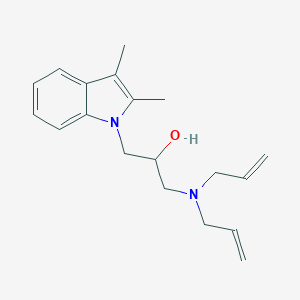
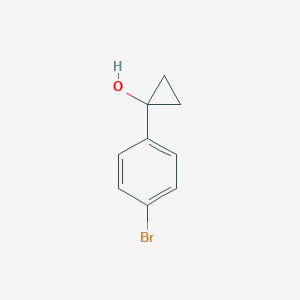
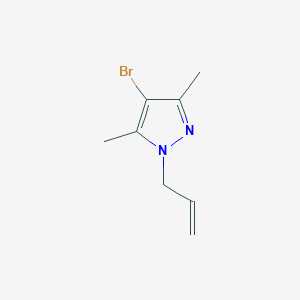
![7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-4(3H)-thione](/img/structure/B188285.png)
![6,11-Dioxo-12-naphtho[2,3-b]indolizinecarboxylic acid ethyl ester](/img/structure/B188287.png)
![7-methyl-3-phenyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B188288.png)
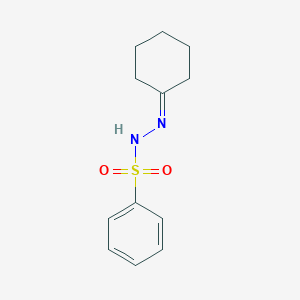
![Dimethyl 2-[[2-(3-bromophenoxy)acetyl]amino]benzene-1,4-dicarboxylate](/img/structure/B188290.png)
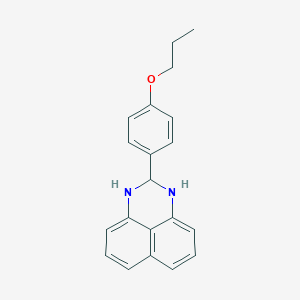
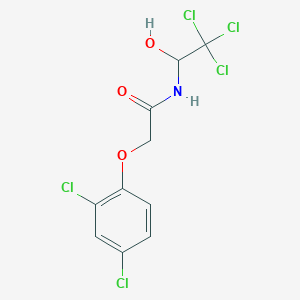

![Benzothiazole, 2,2'-[1,4-butanediylbis(thio)]bis-](/img/structure/B188302.png)
